3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[1,2-a]pyrazine core, and a toluidine moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of a suitable aldehyde with an amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.
Functionalization: Subsequent functionalization steps introduce the phenol and toluidine groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and toluidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine core can interact with enzymes and receptors, modulating their activity. The phenol and toluidine groups may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol can be compared with other imidazo[1,2-a]pyrazine derivatives:
Imidazo[1,2-a]pyridine: Similar core structure but different substituents, leading to different biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with distinct chemical properties and applications.
Imidazo[1,2-a]quinoline: Known for its antiviral and anticancer properties, highlighting the diverse potential of imidazo[1,2-a] scaffolds.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties .
Eigenschaften
Molekularformel |
C19H16N4O |
---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-[3-(4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C19H16N4O/c1-13-5-7-15(8-6-13)21-19-18(14-3-2-4-16(24)11-14)22-17-12-20-9-10-23(17)19/h2-12,21,24H,1H3 |
InChI-Schlüssel |
NJKSNDCJMSVDTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.